molecular formula C21H23N3O5S B11210772 Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11210772
M. Wt: 429.5 g/mol
InChI Key: UPSLVUGVWKDTJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

Mechanism of Action

The mechanism of action for Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The quinoline core and thiazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 2-[2-[[4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H23N3O5S/c1-4-29-16(25)9-13-11-30-21(22-13)23-19(27)17-18(26)14-7-5-6-8-15(14)24(20(17)28)10-12(2)3/h5-8,11-12,26H,4,9-10H2,1-3H3,(H,22,23,27)

InChI Key

UPSLVUGVWKDTJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O

Origin of Product

United States

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